molecular formula C17H18ClN3O4S B2857430 ethyl 4-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 899983-43-8

ethyl 4-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

Cat. No. B2857430
CAS RN: 899983-43-8
M. Wt: 395.86
InChI Key: SWCJWDOPJNQNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C17H18ClN3O4S and its molecular weight is 395.86. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Applications

Compounds with similar structures have been shown to exhibit antibacterial activity against organisms like Staphylococcus aureus and Chromobacterium violaceum . The presence of the 3-chloro-2-methylphenyl group can potentially alter the electrophilicity of the molecule, which might affect its interaction with bacterial proteins and enzymes.

Cancer Research

Derivatives of pyrimidine, a core structure in VU0499716-1, have been explored for their anticancer properties . The compound’s ability to inhibit key pathways involved in cancer cell proliferation and survival could be a significant area of study.

Neuroprotective Agents

Research on pyrimidine derivatives has also indicated potential neuroprotective and anti-neuroinflammatory properties . VU0499716-1 could be investigated for its efficacy in protecting neuronal cells from damage or death in neurodegenerative diseases.

VEGFR-2 Tyrosine Kinase Inhibition

The vascular endothelial growth factor receptor (VEGFR-2) is crucial for tumor angiogenesis. Compounds with similar scaffolding have been designed to inhibit VEGFR-2, suggesting that VU0499716-1 could be studied for its potential to act as an antagonist in solid tumors .

Organic Synthesis and Drug Development

The compound’s structure indicates potential use in organic synthesis as an intermediate for developing more complex molecules. Its application in synthesizing indole derivatives, which are prevalent in many alkaloids and pharmaceuticals, could be explored .

Molecular Docking Studies

Molecular docking studies could utilize VU0499716-1 to predict its binding affinities and interactions with various biological targets. This can help in understanding its potential as a therapeutic agent .

properties

IUPAC Name

ethyl 4-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c1-4-25-16(23)14-10(3)19-17(24)21-15(14)26-8-13(22)20-12-7-5-6-11(18)9(12)2/h5-7H,4,8H2,1-3H3,(H,20,22)(H,19,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCJWDOPJNQNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=C(C(=CC=C2)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

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